Functional Handle Orthogonality vs. Halogen and Regioisomer Analogs
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 100130-05-0) provides three distinct reactive centers—C4 carboxylic acid, C5 primary amine, and C2 methylthio—that enable fully orthogonal, sequential derivatization without protecting group interference . In direct contrast, the 5-chloro analog (CAS 61727-33-1) replaces the nucleophilic amine with an electrophilic halogen, necessitating fundamentally different reaction pathways such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings that are unavailable to the target compound . The 5-bromo analog (CAS not listed in sources) presents similar orthogonal constraints. Additionally, the regioisomer 2-(methylthio)pyrimidine-5-carboxylic acid (CAS not listed) positions the carboxylate at C5 rather than C4, lacking the 5-amino group entirely, which eliminates the capacity for amine-specific conjugation .
| Evidence Dimension | Number of orthogonally reactive functional groups available for sequential derivatization without protecting group strategies |
|---|---|
| Target Compound Data | Three orthogonally addressable functional groups (C4-COOH, C5-NH₂, C2-SCH₃) |
| Comparator Or Baseline | 5-Chloro analog: Two orthogonal groups (C4-COOH, C2-SCH₃; C5-Cl is electrophilic). 5-Bromo analog: Two orthogonal groups (C4-COOH, C2-SCH₃; C5-Br is electrophilic). Regioisomeric 5-carboxylic acid: Two orthogonal groups (C5-COOH, C2-SCH₃; no C4/C5 amine) |
| Quantified Difference | Target compound offers 1 additional nucleophilic functional group (C5-NH₂) versus halogenated analogs; 1 additional amine versus 5-carboxylic acid regioisomer |
| Conditions | Structural analysis based on documented substitution patterns |
Why This Matters
This matters for procurement because the presence of three orthogonally reactive functional groups enables multi-step synthesis routes that would otherwise require intermediate protecting group chemistry, reducing step count, time, and yield loss.
